

IACS-8803: A Potent STING Agonist for Immuno-Oncology Research

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Compound of Interest		
Compound Name:	IACS-8803	
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Application Note and Protocol for Cell-Based Assays

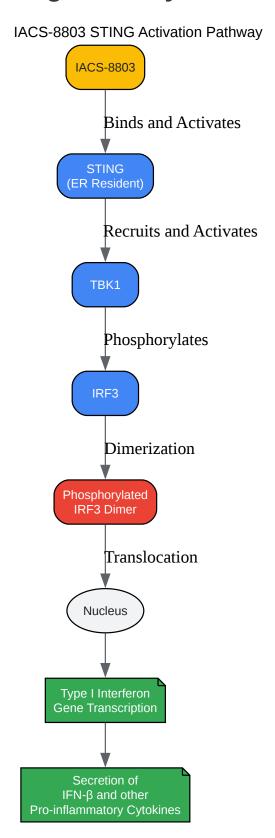
Audience: Researchers, scientists, and drug development professionals in the field of immunooncology and cancer biology.

Introduction: IACS-8803 is a highly potent and specific synthetic agonist of the Stimulator of Interferator of Interferon Genes (STING) pathway.[1][2][3][4] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating a robust type I interferon response. This response is pivotal in the generation of anti-tumor immunity.[1][2] IACS-8803, a cyclic dinucleotide analog, has demonstrated superior preclinical anti-tumor efficacy compared to other benchmark STING agonists.[1][4] Its ability to robustly activate the STING pathway makes it a valuable tool for investigating the role of innate immunity in cancer and for the development of novel cancer immunotherapies.

Mechanism of Action: **IACS-8803** directly binds to and activates the STING protein, which is primarily localized on the endoplasmic reticulum. Upon activation, STING translocates to the Golgi apparatus and recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[4] This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells and cytotoxic T lymphocytes, ultimately resulting in a potent anti-tumor immune response.



IACS-8803 Signaling Pathway



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Caption: Mechanism of IACS-8803 action on the STING pathway.

Experimental Protocols

This section provides detailed protocols for utilizing **IACS-8803** in common cell culture experiments to assess STING pathway activation.

Protocol 1: In Vitro STING Activation in Reporter Cell Lines

This protocol describes the use of a luciferase reporter cell line to quantify the activation of the IRF3 transcription factor, a key downstream effector of STING signaling. THP-1-Dual™ KI-hSTING cells are a suitable model for this assay.

Materials:

- IACS-8803
- THP-1-Dual™ KI-hSTING reporter cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Luciferase assay reagent
- 96-well white, flat-bottom plates
- Luminometer

Methodology:

• Cell Culture: Culture THP-1-Dual™ KI-hSTING cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in suspension at a density between 3 x 10^5 and 9 x 10^5 cells/mL.



- Cell Seeding: Seed the cells at a density of 1 x 10⁵ cells per well in a 96-well white, flatbottom plate in a final volume of 180 μL of culture medium.
- IACS-8803 Preparation: Prepare a stock solution of IACS-8803 in sterile water or DMSO. Further dilute the stock solution in culture medium to create a 10X working solution of the desired final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 μg/mL).
- Treatment: Add 20 μ L of the 10X **IACS-8803** working solutions to the respective wells. For the vehicle control, add 20 μ L of the corresponding vehicle (e.g., culture medium with the same concentration of DMSO).
- Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO2.
- Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Briefly, add the luciferase reagent to each well and measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase signal of the treated wells to the vehicle control to determine the fold induction of IRF3 activity.

Experimental Workflow: In Vitro STING Reporter Assay



Workflow for IACS-8803 In Vitro Reporter Assay Start Culture THP-1 Reporter Cells Seed Cells into **Prepare Serial Dilutions** of IACS-8803 96-well Plate Treat Cells with IACS-8803 Incubate for 20-24 hours Perform Luciferase Assay Analyze Data: Calculate Fold Induction

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End

Caption: A typical workflow for assessing IACS-8803 activity.



Protocol 2: Quantification of Cytokine Production by ELISA

This protocol measures the secretion of IFN- β from cells treated with **IACS-8803** as a direct downstream marker of STING activation. J774A.1 or THP-1 cells can be used for this assay.

Materials:

- IACS-8803
- J774A.1 or THP-1 cell line
- Appropriate cell culture medium (e.g., DMEM for J774A.1, RPMI-1640 for THP-1)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Human or Mouse IFN-β ELISA kit
- 96-well cell culture plates
- Microplate reader

Methodology:

- Cell Culture: Culture the chosen cell line according to standard protocols.
- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well for J774A.1 or 1 x 10⁵ cells/well for THP-1) and allow them to adhere overnight (for adherent cells like J774A.1).
- IACS-8803 Preparation: Prepare serial dilutions of IACS-8803 in culture medium as described in Protocol 1.
- Treatment: Remove the existing medium and add 200 μL of the medium containing the different concentrations of IACS-8803 or vehicle control.



- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
- Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
- ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
- Data Analysis: Generate a standard curve using the provided IFN-β standards. Determine the concentration of IFN-β in each sample by interpolating from the standard curve.

Quantitative Data Summary

The following table summarizes the effective concentrations of IACS-8803 in in vitro reporter gene assays.[4]

Cell Line	Assay Type	Effective Concentration Range (µg/mL)	Readout
THP-1 (Human)	IRF3 Luciferase Reporter	0.5 - 50	Luciferase Activity
J774 (Mouse)	IRF3 Luciferase Reporter	1	Luciferase Activity

Note: The optimal concentration of **IACS-8803** may vary depending on the cell line, assay conditions, and desired endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Disclaimer: This application note is for research use only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

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